3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential applications in a variety of scientific research areas. In biochemistry, it has been used as an inhibitor of the enzyme 5-lipoxygenase (5-LO). It has also been studied for its potential applications in physiology and pharmacology. In physiology, this compound has been studied for its effects on the regulation of cell proliferation and apoptosis. In pharmacology, it has been studied for its effects on the regulation of drug-metabolizing enzymes.
Mechanism of Action
Target of Action
The primary target of the compound “3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide” is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target . The binding of the compound to the LmPTR1 pocket can inhibit the activity of the enzyme, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the LmPTR1 enzyme . By inhibiting the activity of this enzyme, the compound disrupts the normal functioning of the Leishmania parasite, leading to its death . The downstream effects of this action include the reduction in the parasite’s ability to survive and proliferate .
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This refers to the compound’s ability to kill promastigotes, the form of the Leishmania parasite that is present in the sandfly vector . This action can help in the treatment of leishmaniasis, a disease caused by the Leishmania parasite .
Advantages and Limitations for Lab Experiments
The use of 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide in laboratory experiments has several advantages. It is a highly potent inhibitor of 5-LO, which makes it an ideal tool for studying the role of this enzyme in physiological processes. In addition, it is a synthetic compound, which makes it easy to obtain and use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its effects on other physiological processes have not been fully explored. In addition, it has not been extensively tested in vivo, and its effects on humans are not well understood.
Future Directions
There are several potential future directions for the study of 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide. The effects of this compound on other physiological processes, such as cell differentiation and angiogenesis, should be explored. In addition, further studies should be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or cancer treatment. Finally, more studies should be conducted to investigate the effects of this compound on humans, in order to determine its safety and efficacy.
Synthesis Methods
3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide was first synthesized through a series of reactions involving the reaction of 5-amino-1,3,4-oxadiazole and N-butoxybenzamide. The reaction was conducted in an aqueous solution of potassium carbonate at a temperature of 80°C. The product was then purified and isolated through a series of chromatography steps.
properties
IUPAC Name |
3-butoxy-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPVVFRKKUHKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.